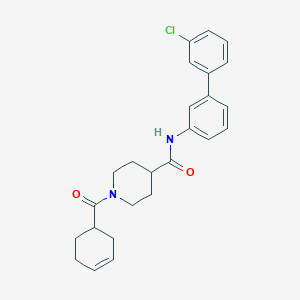![molecular formula C19H19F2N3O3 B6063957 N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6063957.png)
N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide, also known as DPA-714, is a small molecule that has gained significant attention in the field of nuclear medicine. It is a selective ligand for the translocator protein (TSPO), which is overexpressed in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of these diseases.
作用机制
N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide binds selectively to TSPO, which is a transmembrane protein located in the outer mitochondrial membrane. TSPO is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. In pathological conditions, TSPO is overexpressed, and its expression is upregulated in response to inflammation and oxidative stress. This compound binds to TSPO with high affinity and specificity, allowing for the visualization and quantification of TSPO expression in vivo. The exact mechanism of action of this compound is still under investigation, but it is believed to modulate TSPO-mediated cellular processes, including apoptosis, mitochondrial function, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to modulate TSPO-mediated cellular processes, including apoptosis, mitochondrial function, and inflammation. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide has several advantages for lab experiments. It is a selective ligand for TSPO, allowing for the visualization and quantification of TSPO expression in vivo. It has high affinity and specificity for TSPO, allowing for the detection of low levels of TSPO expression. This compound also has a long half-life, allowing for prolonged imaging studies. However, this compound has some limitations for lab experiments. It has low brain penetration, limiting its use in imaging studies of the central nervous system. It also has low metabolic stability, requiring the use of high doses and frequent injections.
未来方向
N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide has several potential future directions for research. It can be used to study the role of TSPO in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer. This compound can also be used to develop new therapies for these diseases, targeting TSPO-mediated cellular processes. Future research can also focus on optimizing the synthesis method of this compound, improving its metabolic stability and brain penetration. In addition, this compound can be used in combination with other imaging agents and therapies to improve the diagnosis and treatment of various diseases.
合成方法
The synthesis of N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide involves a series of chemical reactions, starting with the reaction of 3,4-difluorophenol with pyridine-3-carbaldehyde to form 2-(3,4-difluorophenoxy)pyridine-3-carbaldehyde. This intermediate is then reacted with 2-oxo-1-piperidineacetamide in the presence of a catalyst to form the final product, this compound. The synthesis method has been optimized for high yield and purity, and the final product has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide has been used extensively in preclinical and clinical studies for its potential use in the diagnosis and treatment of various diseases. It has been shown to bind selectively to TSPO, which is overexpressed in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer. This compound has been used as a radiotracer in positron emission tomography (PET) imaging studies to visualize TSPO expression in vivo. It has also been used in vitro to study the role of TSPO in various cellular processes, including apoptosis, mitochondrial function, and inflammation.
属性
IUPAC Name |
N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3/c20-15-7-6-14(10-16(15)21)27-19-13(4-3-8-22-19)11-23-17(25)12-24-9-2-1-5-18(24)26/h3-4,6-8,10H,1-2,5,9,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDSGDDIVFCJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(=O)NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6063875.png)
![2-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}isoxazolidine](/img/structure/B6063892.png)
![6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol](/img/structure/B6063902.png)

![1-(2-methoxyphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B6063910.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B6063913.png)
![7-[phenyl(1H-tetrazol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6063924.png)
![1-[3-({[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6063931.png)
![N-allyl-4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6063932.png)
![1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine](/img/structure/B6063942.png)
![methyl 4-{[2-[(2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B6063950.png)
![1-isopropyl-4-[5-(2-naphthyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6063954.png)

![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6063959.png)